N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide
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Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known as DPI-3290, is a chemical compound that has shown potential in scientific research.
Scientific Research Applications
Anti-Inflammatory Applications
Isoxazole derivatives have been studied for their anti-inflammatory properties, showcasing potential as inhibitors of enzymes like cyclooxygenase and lipoxygenase, which play critical roles in the inflammatory process. For instance, tepoxalin, a dual cyclooxygenase/5-lipoxygenase inhibitor, demonstrates potent anti-inflammatory activity with a favorable gastrointestinal profile, suggesting a reduced risk of gastrointestinal side effects typical of many anti-inflammatory drugs (Argentieri et al., 1994).
Antimicrobial and Anti-inflammatory Agents
Novel derivatives of isoxazole, such as those incorporating benzoxazepine, benzothiazepine, and benzodiazepine, have shown promise as antimicrobial and anti-inflammatory agents. This suggests a multifunctional potential in addressing both infection and inflammation, providing a dual approach to treatment strategies (Kendre et al., 2015).
properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-26-18-8-4-15(5-9-18)6-11-22(25)23-14-17-13-20(29-24-17)16-7-10-19(27-2)21(12-16)28-3/h4-5,7-10,12-13H,6,11,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGKZYMZCMBHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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